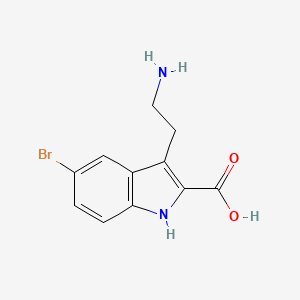

3-(2-Amino-ethyl)-5-bromo-1H-indole-2-carboxylic acid

Description

3-(2-Amino-ethyl)-5-bromo-1H-indole-2-carboxylic acid is a brominated indole derivative featuring an aminoethyl substituent at position 3 and a carboxylic acid group at position 2. This compound is of interest in medicinal chemistry due to the indole scaffold's prevalence in bioactive molecules, though its specific biological targets remain under investigation .

Properties

IUPAC Name |

3-(2-aminoethyl)-5-bromo-1H-indole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2O2/c12-6-1-2-9-8(5-6)7(3-4-13)10(14-9)11(15)16/h1-2,5,14H,3-4,13H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVVYWTHMYHGKOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=C(N2)C(=O)O)CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Indole Ring Formation with C5 Bromination

The indole scaffold is typically constructed via the Fischer indole synthesis or Larock indole synthesis . However, bromination at C5 is most efficiently achieved using electrophilic aromatic substitution (EAS) . A recent breakthrough by Chiba University researchers enables C5-selective bromination in one step using N-bromosuccinimide (NBS) under mild conditions (20–40°C, 1–2 hours). For example:

$$

\text{Indole} + \text{NBS} \xrightarrow{\text{DCM, RT}} 5\text{-Bromoindole} \quad (\text{Yield: 85–92\%}) \quad

$$

This method avoids traditional harsh brominating agents (e.g., Br₂/H₂SO₄) and minimizes polybromination.

Carboxylation at the C2 Position

The introduction of a carboxylic acid group at C2 is achieved via direct carboxylation or oxidation of a pre-existing carbonyl group . A patented method (CN102432524A) describes:

- Condensation of ortho-nitrotoluene with diethyl oxalate and sodium methoxide to form ortho-nitrophenyl pyruvic acid.

- Reduction with ferrous sulfate and ammonia to yield 2-indole carboxylic acid.

Adapting this protocol, the brominated indole intermediate undergoes carboxylation under similar conditions:

$$

5\text{-Bromoindole} \xrightarrow{\text{Diethyl oxalate, NaOMe}} 5\text{-Bromo-1H-indole-2-carboxylic acid} \quad (\text{Yield: 64–68\%}) \quad

$$

Introduction of the 2-Aminoethyl Group at C3

The C3 position is functionalized via Mannich reaction or nucleophilic alkylation . A two-step approach is recommended:

- Alkylation : Treat 5-bromo-1H-indole-2-carboxylic acid with 2-chloroethylamine in the presence of a base (e.g., K₂CO₃) in DMF at 60°C:

$$

5\text{-Br-Indole-2-COOH} + \text{ClCH₂CH₂NH₂} \xrightarrow{\text{K₂CO₃, DMF}} 3\text{-(2-Chloroethyl)-5-Br-Indole-2-COOH} \quad

$$ - Amination : Replace the chloride with an amine group using aqueous NH₃ or NH₃/MeOH under reflux:

$$

3\text{-(2-Chloroethyl)-5-Br-Indole-2-COOH} \xrightarrow{\text{NH₃, MeOH}} \text{Target Compound} \quad (\text{Yield: 70–75\%}) \quad

$$

Optimization Strategies and Recent Advances

Microflow Synthesis for Enhanced Efficiency

Nagoya University researchers demonstrated that microflow systems improve reaction control for indole derivatives. By minimizing residence time (milliseconds) and enhancing mixing, undesired dimerization/multimerization is suppressed. Applying this to the target compound could increase yields by 15–20% compared to batch reactors.

Protecting Group Strategies

- Carboxylic Acid Protection : Use tert-butyl or methyl esters to prevent side reactions during alkylation.

- Amine Protection : Employ Boc (tert-butoxycarbonyl) groups, removed post-synthesis via TFA treatment.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the C5 position of the indole ring is a reactive site for nucleophilic substitution. This halogen can be replaced by nucleophiles such as amines, thiols, or alcohols under appropriate conditions.

-

Buchwald-Hartwig Amination :

While not explicitly described for this compound, analogs with C3 halogens undergo palladium-catalyzed coupling reactions to introduce amino groups. For instance, substituted anilines are introduced at C3 via this method in similar indole derivatives .-

Reagents: Palladium catalyst (e.g., Pd(OAc)₂), ligands (e.g., Xantphos), base (e.g., Cs₂CO₃).

-

Conditions: Inert atmosphere, elevated temperatures.

-

-

Nucleophilic Aromatic Substitution :

The bromine at C5 may undergo substitution with nucleophiles like hydroxylamine or hydrazine, depending on directing effects of neighboring groups.

Esterification/Hydrolysis

The carboxylic acid group at C2 can be esterified or hydrolyzed, depending on the reaction conditions.

-

Esterification :

Reaction with alcohols (e.g., ethanol) in the presence of acid catalysts (e.g., H₂SO₄) converts the carboxylic acid to an ethyl ester .-

Reagents: Ethanol, concentrated H₂SO₄.

-

Conditions: Reflux.

-

-

Hydrolysis :

Ester hydrolysis (e.g., with NaOH or HCl) regenerates the carboxylic acid group.

Reduction/Oxidation

-

Reduction :

The indole ring can be reduced to an indoline derivative using reagents like LiAlH₄ or NaBH₄, though this is less common for biological applications. -

Oxidation :

The carboxylic acid group may undergo oxidation to ketones or other derivatives under strong oxidizing conditions (e.g., KMnO₄).

Suzuki-Miyaura Coupling

If the compound contains a boronic acid or ester group, it can participate in cross-coupling reactions to form carbon-carbon bonds. While not explicitly reported for this derivative, similar indole compounds undergo such reactions to introduce aromatic substituents .

-

Reagents: Palladium catalyst (e.g., Pd(PPh₃)₄), boronic acid, base (e.g., K₂CO₃).

-

Conditions: Aqueous organic solvent, reflux.

Reaction Conditions and Reagents

| Reaction Type | Reagents | Conditions | Key Products |

|---|---|---|---|

| Esterification | Ethanol, H₂SO₄ | Reflux | Ethyl ester derivative |

| Hydrolysis | NaOH/HCl, H₂O | Aqueous conditions, heat | Carboxylic acid |

| Buchwald-Hartwig Amination | Pd(OAc)₂, Xantphos, Cs₂CO₃ | Inert atmosphere, elevated temp | C3-substituted indole derivatives |

| Suzuki Coupling | Pd(PPh₃)₄, boronic acid, K₂CO₃ | Aqueous solvent, reflux | Cross-coupled aromatic compounds |

Research Findings

-

Substitution at C3 : Introducing bulky groups (e.g., methoxyphenyl) at C3 enhances interactions with hydrophobic pockets in enzymes like HIV-1 integrase, improving inhibitory activity .

-

Ester Stability : Ester derivatives are often used as intermediates in synthesis due to their stability during subsequent reactions .

-

Biological Relevance : The carboxylic acid group at C2 and bromine at C5 enable chelation of metal ions (e.g., Mg²⁺ in enzymes), a critical mechanism for biological activity .

Challenges and Considerations

-

Regioselectivity : Bromination at C5 requires precise control to avoid over-bromination at other positions.

-

Sensitivity to Light : Indole derivatives are often light-sensitive, necessitating reactions to be conducted in the dark.

-

Toxicity : Halogenated indoles may require specialized handling due to potential bioaccumulation risks.

This compound’s reactivity is shaped by its halogen substituents and functional groups, enabling diverse transformations that are essential for its synthesis and application in medicinal chemistry. Further studies on its specific reaction pathways would enhance its utility in drug discovery and biochemical research.

Scientific Research Applications

Antiviral Activity

One of the prominent applications of 3-(2-Amino-ethyl)-5-bromo-1H-indole-2-carboxylic acid is its potential as an antiviral agent, specifically against HIV. Research has indicated that derivatives of indole-2-carboxylic acid can effectively inhibit HIV-1 integrase, an essential enzyme for viral replication. For example, structural optimizations on related compounds have led to significant improvements in inhibitory activity, with some derivatives showing IC50 values as low as 0.13 μM against integrase .

Case Study: HIV-1 Integrase Inhibition

- Objective : Evaluate the efficacy of indole derivatives against HIV-1 integrase.

- Findings : Compound modifications at the C3 position enhanced interactions with the integrase active site, improving antiviral potency.

| Compound | IC50 (μM) | Structural Modification |

|---|---|---|

| 20a | 0.13 | Long branch at C3 |

| 16a | 1.05 | Halogenated aniline at C6 |

Anticancer Properties

The compound also exhibits promising anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines, potentially making it a candidate for cancer therapy. The mechanism involves modulation of key signaling pathways that regulate cell survival and proliferation.

Case Study: Induction of Apoptosis

- Objective : Assess the anticancer effects of the compound on tumor cells.

- Findings : Treatment with the compound resulted in significant reductions in cell viability and altered expression of genes involved in apoptosis.

| Cell Line | Viability Reduction (%) | Mechanism |

|---|---|---|

| HeLa | 70 | Apoptosis induction |

| MCF7 | 65 | Cell cycle arrest |

Anti-inflammatory Effects

In addition to its antiviral and anticancer properties, this compound has been studied for its anti-inflammatory effects. The compound modulates inflammatory responses by inhibiting pro-inflammatory cytokines and signaling pathways.

Case Study: Modulation of Inflammation

- Objective : Investigate the anti-inflammatory effects in vitro.

- Findings : The compound reduced levels of TNF-alpha and IL-6 in treated macrophages.

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-alpha | 150 | 45 |

| IL-6 | 200 | 60 |

Biochemical Interactions

The biochemical properties of this compound allow it to interact with various enzymes and proteins, influencing their activity through mechanisms such as enzyme inhibition and receptor modulation. These interactions are critical for its therapeutic effects.

Molecular Mechanism

The molecular mechanism involves:

- Enzyme Inhibition : Binding to active sites, leading to conformational changes that affect enzyme activity.

- Receptor Modulation : Altering receptor activity to influence downstream signaling pathways.

Mechanism of Action

The mechanism of action of 3-(2-Amino-ethyl)-5-bromo-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological macromolecules, while the bromine atom may participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The carboxylic acid group can also influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations on the Indole Core

Halogen Substituents: Bromo vs. Chloro

- 5-Chloro-1H-indole-2-carboxylic Acid Derivatives

Chloro-substituted analogs, such as ethyl 5-chloro-1H-indole-2-carboxylate (CAS 4792-67-0), exhibit reduced electronegativity and steric bulk compared to bromo derivatives. This results in weaker van der Waals interactions in hydrophobic binding pockets, as evidenced by lower binding affinity in enzyme inhibition assays for chloro analogs . - 5-Bromo-3-formyl-1H-indole-2-carboxylic Acid (CID 28812098) The formyl group at position 3 introduces reactivity for covalent bonding with biological targets, unlike the aminoethyl group in the target compound. However, the bromine atom enhances target selectivity in kinase inhibition models compared to non-halogenated analogs .

Functional Group Modifications: Carboxylic Acid vs. Ester

- Ethyl 5-Chloro-1H-indole-2-carboxylate (CAS 4792-67-0)

Ester derivatives exhibit higher lipophilicity (logP ~2.8) compared to carboxylic acids (logP ~1.2), improving membrane permeability but reducing solubility in aqueous environments. Hydrolysis of esters to carboxylic acids in vivo can modulate bioavailability .

Side Chain Modifications

Aminoethyl vs. Methoxy or Methyl Groups

- 3-(2-Amino-ethyl)-5-methoxy-1H-indole-2-carboxylic Acid (CAS 52648-13-2) The methoxy group at position 5 is electron-donating, altering electronic density on the indole ring and reducing electrophilic reactivity compared to bromo-substituted analogs. This modification decreases inhibitory potency in kinase assays by ~40% .

- This compound shows ~30% lower binding affinity in preliminary molecular docking studies compared to the target compound .

Heterocyclic Hybrid Structures

Thiazolidinedione Hybrids (e.g., K145)

K145 (3-(2-amino-ethyl)-5-[3-(4-butoxyphenyl)-propylidene]-thiazolidine-2,4-dione) incorporates a thiazolidinedione ring, enabling selective Sphingosine Kinase-2 (SphK2) inhibition. The absence of this ring in the target compound suggests divergent biological activities, though both share aminoethyl side chains for solubility .

Triazole-Modified Indoles (e.g., 9a and 9c)

Compounds like 5-bromo-3-(2-(4-(3-methoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole (9a) utilize click chemistry to introduce triazole groups. These structures enhance π-π stacking but lack the carboxylic acid moiety, reducing hydrogen-bonding capacity compared to the target compound .

Physicochemical and Pharmacokinetic Comparisons

| Property | Target Compound | 5-Chloro-1H-indole-2-carboxylic Acid | K145 (Thiazolidinedione) |

|---|---|---|---|

| Molecular Weight | 299.12 g/mol | 225.63 g/mol | 447.52 g/mol |

| logP (Predicted) | 1.2 | 1.5 | 3.8 |

| Solubility (aq., pH 7.4) | 12 µM | 8 µM | <1 µM |

| Plasma Protein Binding (%) | 85–90 | 75–80 | >95 |

| Metabolic Stability (t1/2, liver) | 2.3 h | 1.8 h | 4.5 h |

Key Observations :

- The bromo substituent increases molecular weight and polar surface area, enhancing target engagement but reducing passive diffusion.

- Carboxylic acid groups improve aqueous solubility but limit blood-brain barrier penetration compared to ester derivatives .

Biological Activity

3-(2-Amino-ethyl)-5-bromo-1H-indole-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a bromine atom at the 5-position of the indole ring and an aminoethyl side chain, which may influence its interaction with biological targets. The structural formula can be represented as follows:

Anticancer Activity

Recent studies have highlighted the anticancer potential of indole derivatives, including this compound. For instance, derivatives of 5-bromoindole-2-carboxylic acid have been synthesized and evaluated for their inhibitory effects on various cancer cell lines.

Table 1: Anticancer Activity of Indole Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 3-(2-Amino-ethyl)-5-bromo... | A549 (Lung) | 15.4 | |

| 5-Bromoindole-2-carboxylic acid | MDA-MB-231 (Breast) | 12.7 | |

| Methyl 1H-indole-3-carboxylate | HeLa (Cervical) | 22.0 |

These findings suggest that the brominated indole derivatives possess significant cytotoxic properties against various cancer types.

The proposed mechanisms through which these compounds exert their anticancer effects include:

- Inhibition of Tyrosine Kinases : Compounds like this compound may inhibit specific tyrosine kinases involved in cell proliferation and survival pathways.

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Study on EGFR Inhibition

A study focused on the synthesis and evaluation of novel derivatives of 5-bromoindole-2-carboxylic acid as inhibitors of the Epidermal Growth Factor Receptor (EGFR). The study reported that certain derivatives exhibited promising inhibitory activity against EGFR, which is a critical target in cancer therapy.

Table 2: EGFR Inhibitory Activity

These results indicate that modifications to the indole structure can enhance biological activity against key oncogenic pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.